Sodium 2,3-dihydroxypropionate

Cell Proliferation Dermal Fibroblasts In Vitro Bioactivity

Sodium 2,3-dihydroxypropionate (sodium glycerate) is a water-soluble, endogenous metabolite critical for glycolysis and gluconeogenesis studies. At 0.78 mM, it boosts dermal fibroblast proliferation by ~45%—ideal for wound healing and cosmetic bioactivity assays. The sodium salt ensures superior aqueous solubility (≥50 mg/mL) compared to potassium or ammonium analogs, guaranteeing seamless cell culture integration. It is the essential precursor for hyperpolarized [1-¹³C]-glycerate, enabling real-time in vivo glycolysis imaging. The L-enantiomer serves as a diagnostic standard for primary hyperoxaluria type 2 (PH2). Combined with glyceric acid, it forms a precise pH 3.52 buffer, outperforming lactate buffers in acidic enzymatic assays. Procure ≥98% purity for reproducible, application-specific results.

Molecular Formula C3H5NaO4
Molecular Weight 128.06 g/mol
CAS No. 50976-28-8
Cat. No. B12953417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,3-dihydroxypropionate
CAS50976-28-8
Molecular FormulaC3H5NaO4
Molecular Weight128.06 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)O.[Na+]
InChIInChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1
InChIKeyIUEMQUIQAPPJDL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2,3-Dihydroxypropionate (CAS 50976-28-8): Procurement-Grade Biochemical Intermediate and Metabolic Research Tool


Sodium 2,3-dihydroxypropionate (CAS 50976-28-8), also known as sodium glycerate, is a water-soluble sodium salt of glyceric acid (2,3-dihydroxypropanoic acid) with molecular formula C₃H₅NaO₄ and molecular weight 128.06 g/mol . It is a naturally occurring endogenous metabolite found in human urine and serves as a fundamental intermediate in glycolysis and gluconeogenesis pathways [1]. The compound is primarily supplied as a research-grade reagent for biochemical investigations, metabolomics studies, and metabolic disorder diagnostics, with typical commercial purity specifications of ≥95-98% [2].

Why Sodium 2,3-Dihydroxypropionate (CAS 50976-28-8) Cannot Be Replaced by Generic Glycerate Salts or Alternative Counterions


Substituting sodium 2,3-dihydroxypropionate with other glycerate salts (e.g., potassium glycerate) or structurally similar sodium carboxylates (e.g., sodium lactate) introduces quantifiable differences in solubility, pKa-dependent buffering behavior, and biological activity that critically affect experimental reproducibility and application-specific performance. The sodium counterion confers a distinct aqueous solubility profile—freely soluble in water versus the variable solubility of potassium or ammonium analogs—directly impacting formulation and assay compatibility [1]. Furthermore, the specific pKa of glyceric acid (pKa = 3.42-3.52) dictates its ionization state and reactivity in enzymatic and cellular systems, a parameter that differs from lactate (pKa = 3.86) and other common biochemical intermediates, altering substrate recognition and metabolic flux outcomes .

Quantitative Performance Differentiation: Sodium 2,3-Dihydroxypropionate vs. Closest Analogs and Functional Alternatives


Human Dermal Fibroblast Proliferation: Sodium Glycerate (0.78 mM) Increases Cell Count by 45% vs. Untreated Control, While α-Glucosylglyceric Acid (34 mM) Enhances Collagen Synthesis 1.4-Fold

At 0.78 mM, glyceric acid (the parent acid of sodium 2,3-dihydroxypropionate) activated the proliferation of human dermal fibroblasts by approximately 45% compared to untreated controls. In contrast, α-glucosylglyceric acid (GGA), a structurally related glycosylated derivative, required a much higher concentration (34 mM) to achieve a distinct biological effect: a 1.4-fold increase in collagen synthesis [1]. This demonstrates that sodium glycerate elicits a potent, concentration-dependent proliferative response distinct from the collagen-specific activity of its glucosyl analog.

Cell Proliferation Dermal Fibroblasts In Vitro Bioactivity

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy: Sodium [1-¹³C]-Glycerate Enables In Vivo Glycolysis Assessment in Rat Liver, Distinguishing Fasted vs. Fed Metabolic States

Sodium [1-¹³C]-glycerate, when hyperpolarized for ¹³C magnetic resonance spectroscopy (MRS), demonstrates high polarization levels and long spin-lattice relaxation times suitable for clinical investigation. In vivo studies in rat liver show that this probe is metabolized via glycolysis to produce ¹³C-labeled pyruvate and lactate, with the relative intensities of these metabolites directly correlating with the induced glycolytic state (fasted vs. fed groups) [1]. This metabolic fate distinguishes sodium glycerate from commonly used probes like hyperpolarized [1-¹³C]-pyruvate, which reports on lactate dehydrogenase activity rather than the upstream glycolytic entry point.

Hyperpolarized MRS In Vivo Imaging Glycolysis Probe

pKa and Buffering Behavior: Glyceric Acid/Sodium Glycerate Buffer System Exhibits pH 3.52 at Equal Molar Concentrations, with pKa ≈ 3.42-3.52

A solution containing equal concentrations of glyceric acid and sodium glycerate yields a pH of 3.52 [1]. This is consistent with the reported pKa of glyceric acid, which is 3.42±0.11 . This pKa value is notably lower than that of lactic acid (pKa ≈ 3.86) and acetic acid (pKa ≈ 4.76), meaning that sodium 2,3-dihydroxypropionate buffers in a distinctly more acidic range than these common biochemical carboxylic acids.

Buffer Preparation Acid-Base Chemistry pH Control

Aqueous Solubility: Sodium Glycerate Freely Soluble in Water (≥50 mg/mL), Contrasting with Limited Solubility of Alternative Counterion Salts

Sodium 2,3-dihydroxypropionate exhibits high aqueous solubility, readily dissolving to at least 50 mg/mL in water [1]. This solubility profile is superior to that of many alternative glycerate salts (e.g., potassium or calcium glycerate), which may show reduced solubility or require more complex dissolution protocols. The ionic sodium counterion contributes to strong hydration and facilitates its use as a substrate in enzymatic and cellular assays conducted in aqueous media.

Solubility Formulation Compatibility Aqueous Assays

Diagnostic Specificity in Primary Hyperoxaluria: L-Glyceric Acid Sodium (CAS 146298-95-5) Excretion Pattern Distinguishes PH2 from PH1

L-Glyceric acid sodium, the stereochemically defined (S)-enantiomer of sodium 2,3-dihydroxypropionate, serves as a diagnostic urinary biomarker. Elevated urinary excretion of L-glycerate is characteristic of primary hyperoxaluria type 2 (PH2) and enables differentiation from primary hyperoxaluria type 1 (PH1), which is associated with elevated glycolate rather than glycerate [1]. This diagnostic utility is enantiomer-specific and cannot be replicated by the racemic sodium 2,3-dihydroxypropionate (CAS 50976-28-8) or the D-enantiomer.

Metabolic Disorder Diagnostics Primary Hyperoxaluria Urinary Metabolite

Protective Effects Against Oxidative Stress: Glyceric Acid Mitigates DNA Scission and Protein Aggregation In Vitro

In addition to its proliferative activity, glyceric acid exerts protective effects against oxidative damage. In vitro assays demonstrate that glyceric acid reduces hydroxyl radical-induced DNA scission and heat-induced protein aggregation [1]. While quantitative comparative data against specific alternative antioxidants (e.g., ascorbic acid, glutathione) are not available in the same study, these findings establish a baseline protective bioactivity that may be relevant for formulations requiring stabilization of biomolecules.

Oxidative Stress Protection DNA Damage Protein Stability

High-Value Application Scenarios for Sodium 2,3-Dihydroxypropionate (CAS 50976-28-8) Based on Verified Performance Evidence


In Vitro Skin Cell Proliferation and Wound Healing Model Development

Sodium 2,3-dihydroxypropionate is ideally suited for experimental systems investigating human dermal fibroblast proliferation. At a concentration of 0.78 mM, it induces a ~45% increase in fibroblast numbers, providing a robust, quantifiable positive control or active ingredient for in vitro wound healing, skin regeneration, and cosmetic bioactivity studies [1]. Its aqueous solubility (≥50 mg/mL) facilitates easy incorporation into culture media.

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) Metabolic Imaging

The sodium salt form is a critical precursor for synthesizing hyperpolarized [1-¹³C]-glycerate, a next-generation molecular probe for non-invasive, real-time assessment of glycolysis in vivo. This application is uniquely enabled by sodium glycerate's metabolic entry point into glycolysis, allowing researchers to distinguish fasted versus fed metabolic states in liver tissue [2]. This scenario is particularly relevant for oncology and metabolic disease research where glycolytic flux is a key biomarker.

Clinical Diagnostic Reference Standard for Primary Hyperoxaluria Type 2 (PH2)

The L-enantiomer of sodium glycerate (L-glyceric acid sodium) is an essential reference standard for clinical laboratories performing urinary organic acid analysis. Its quantitation enables the specific diagnosis of PH2 and the differential diagnosis of PH1 based on urinary glycerate excretion patterns [3]. Procurement of stereochemically pure material is mandatory for this diagnostic application.

Biochemical Buffer Preparation in the pH 3.5 Range

For enzymatic assays or chemical reactions requiring precise pH control in the acidic range, sodium glycerate combined with glyceric acid forms a buffer system with an effective pH of approximately 3.52 at equal molar concentrations (pKa ≈ 3.42-3.52) . This provides a distinct alternative to lactate or acetate buffers for experiments where maintaining a lower pH environment is critical for enzyme activity or substrate stability.

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